molecular formula C58H59MoN2O- B12308465 2,5-dimethylpyrrol-1-ide;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;2,3,5,6-tetraphenylphenol

2,5-dimethylpyrrol-1-ide;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;2,3,5,6-tetraphenylphenol

Cat. No.: B12308465
M. Wt: 896.0 g/mol
InChI Key: WDEQJSQFOMLLKG-UHFFFAOYSA-N
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Description

The compound 2,5-dimethylpyrrol-1-ide;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;2,3,5,6-tetraphenylphenol is a complex organometallic molecule It is known for its unique structure, which includes a molybdenum center coordinated with various organic ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethylpyrrol-1-ide;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;2,3,5,6-tetraphenylphenol involves multiple steps. The initial step typically includes the preparation of the ligands, such as 2,5-dimethylpyrrole and 2,3,5,6-tetraphenylphenol . These ligands are then reacted with a molybdenum precursor under controlled conditions to form the final complex. The reaction conditions often involve inert atmospheres, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help in achieving consistent production. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethylpyrrol-1-ide;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;2,3,5,6-tetraphenylphenol: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to lower oxidation state species.

    Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield molybdenum(VI) species, while reduction could produce molybdenum(IV) species. Substitution reactions result in new complexes with different ligands.

Scientific Research Applications

2,5-dimethylpyrrol-1-ide;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;2,3,5,6-tetraphenylphenol: has several scientific research applications:

    Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.

    Material Science: The compound is studied for its potential use in the development of new materials with unique properties.

    Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medicine, such as in drug development.

Mechanism of Action

The mechanism of action of 2,5-dimethylpyrrol-1-ide;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;2,3,5,6-tetraphenylphenol involves its interaction with various molecular targets. The molybdenum center plays a crucial role in facilitating reactions by providing a site for substrate binding and activation. The organic ligands influence the compound’s reactivity and selectivity by stabilizing different oxidation states and intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethylpyrrole
  • 2,3,5,6-Tetraphenylphenol
  • Molybdenum complexes with different ligands

Uniqueness

The uniqueness of 2,5-dimethylpyrrol-1-ide;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;2,3,5,6-tetraphenylphenol lies in its specific combination of ligands and the molybdenum center. This combination imparts unique catalytic properties and reactivity patterns that are not observed in other similar compounds. The presence of multiple aromatic rings and the specific arrangement of ligands contribute to its stability and versatility in various applications.

Properties

Molecular Formula

C58H59MoN2O-

Molecular Weight

896.0 g/mol

IUPAC Name

2,5-dimethylpyrrol-1-ide;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;2,3,5,6-tetraphenylphenol

InChI

InChI=1S/C30H22O.C12H17N.C10H12.C6H8N.Mo/c31-30-28(24-17-9-3-10-18-24)26(22-13-5-1-6-14-22)21-27(23-15-7-2-8-16-23)29(30)25-19-11-4-12-20-25;1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;1-5-3-4-6(2)7-5;/h1-21,31H;5-9H,1-4H3;1,4-8H,2-3H3;3-4H,1-2H3;/q;;;-1;

InChI Key

WDEQJSQFOMLLKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C([N-]1)C.CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2.C1=CC=C(C=C1)C2=CC(=C(C(=C2C3=CC=CC=C3)O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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